Revosimeline mechanism of action
Revosimeline mechanism of action
Title: Revosimeline (HTL0018318): Mechanism of Action, Structural Pharmacology, and Clinical Dynamics
Executive Summary
Revosimeline (developmental code: HTL0018318) is an investigational, highly selective muscarinic acetylcholine M1 receptor partial agonist[1][2]. Designed via structure-based drug design (SBDD) and StaR® (Stabilized Receptor) technology, it was developed to address the cognitive and behavioral deficits associated with Alzheimer’s Disease (AD) and Dementia with Lewy Bodies (DLB)[3][4]. Unlike traditional acetylcholinesterase (AChE) inhibitors that rely on degenerating pre-synaptic neurons, revosimeline directly targets the relatively preserved post-synaptic M1 receptors to restore cholinergic tone[3].
The Cholinergic Hypothesis and M1 Receptor Targeting
The cholinergic hypothesis of AD posits that the degeneration of cholinergic neurons in the basal forebrain leads to profound memory and cognitive impairments[5]. Standard-of-care treatments, such as donepezil, inhibit AChE to prolong the half-life of endogenous acetylcholine[4]. However, their efficacy wanes as pre-synaptic cholinergic terminals degenerate over the course of the disease[3][5].
Revosimeline circumvents this limitation by acting directly on post-synaptic M1 receptors located in the cerebral cortex and hippocampus[3][6]. Historically, the clinical utility of M1 agonists (e.g., xanomeline) was severely limited by off-target activation of M2 and M3 receptors, which mediate severe peripheral cholinergic side effects such as bradycardia, gastrointestinal distress, and diaphoresis[4][7]. Revosimeline was engineered to achieve high functional selectivity for M1, minimizing these dose-limiting toxicities[2][7].
Structural Pharmacology and Selectivity
Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) features a bicyclic 8-azabicyclo[3.2.1]octane core[8][9]. It exhibits approximately a two-fold selectivity for M1 over M4 receptors and possesses no detectable functional agonist activity at human M2 and M3 receptors[2][10].
Table 1: Pharmacological and Pharmacokinetic Profile of Revosimeline
| Parameter | Value / Characteristic |
| Target | Muscarinic Acetylcholine M1 Receptor (Partial Agonist)[2] |
| Molecular Formula | C18H29N3O3[8] |
| Molecular Weight | 335.44 g/mol (Free base)[8] |
| EC50 (M1) | ~100 nM[2] |
| Selectivity Profile | >2-fold over M4; No functional activity at M2/M3[2] |
| Tmax | 1 – 2 hours[2][11] |
| Elimination Half-Life | 12 – 16 hours[2][11] |
| Clinical Dosing (Phase 1) | Up to 35 mg/day[2][11] |
Mechanism of Action: Intracellular Signaling Cascades
Upon binding to the M1 receptor, revosimeline stabilizes an active receptor conformation that preferentially couples to the Gq/11 G-protein[2].
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Gq/11 Activation: The alpha subunit of the Gq protein dissociates and activates Phospholipase C (PLC).
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PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca2+).
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Kinase Activation: The synergistic action of DAG and elevated Ca2+ activates Protein Kinase C (PKC).
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Synaptic Plasticity: PKC subsequently phosphorylates downstream targets, including the ERK/MAPK pathway, which is essential for gene transcription, long-term potentiation (LTP), and the promotion of non-amyloidogenic processing of the amyloid precursor protein (APP).
Caption: Intracellular Gq/11 signaling cascade triggered by Revosimeline at the M1 receptor.
Experimental Validation: Preclinical & Clinical Protocols
Preclinical Protocol: Scopolamine-Induced Amnesia Reversal (Passive Avoidance Task) To validate the pro-cognitive effects of revosimeline, researchers utilized a scopolamine-induced amnesia model[2][11]. Scopolamine, a non-selective muscarinic antagonist, competitively blocks cholinergic transmission, creating a reversible deficit in learning and memory. This self-validating experimental design tests whether direct M1 agonism can override the blockade.
Step-by-Step Methodology:
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Acclimatization & Grouping: Rodents are divided into four cohorts: Vehicle + Vehicle (Baseline), Scopolamine + Vehicle (Amnesia Control), Scopolamine + Revosimeline (Test), and Scopolamine + Donepezil (Positive Control).
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Drug Administration: Scopolamine is injected intraperitoneally. Revosimeline is administered orally, timed such that its Tmax (1-2 hours) aligns exactly with the behavioral testing window[2].
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Training Phase: Animals are placed in a light/dark box. Upon entering the dark compartment, a mild foot shock is delivered.
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Retention Test: 24 hours post-training, animals are reintroduced to the light compartment. The "step-through latency" (time taken to enter the dark compartment) is recorded.
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Assay Validation: The system self-validates if the Amnesia Control group exhibits a significantly lower latency than the Baseline group. Efficacy is confirmed if the Test cohort demonstrates a statistically significant increase in latency compared to the Amnesia Control, indicating restored memory retention[2][11].
Caption: Experimental workflow for the Scopolamine-Reversal Passive Avoidance Assay.
Clinical Pharmacodynamics and Safety Profiling In Phase 1 clinical trials, revosimeline demonstrated dose-proportional pharmacokinetics and effectively penetrated the central nervous system, with approximately 30% of the unbound plasma concentration entering the cerebrospinal fluid[11]. To ensure safety for the target demographic, revosimeline was co-administered with donepezil at steady state[10][12]. The causality behind this specific trial design is that AD patients are highly likely to already be on standard-of-care AChE inhibitors[10]. The combination did not result in clinically relevant pharmacokinetic interference or dangerous exacerbations of the Bezold-Jarisch reflex (a vagally mediated hypotensive response sometimes triggered by central M1 stimulation)[6][10][12].
Safety, Toxicity, and Clinical Status
Despite promising Phase 1 data demonstrating pro-cognitive effects on short-term memory (n-back tests) and learning (Milner maze)[11][13], the clinical development of revosimeline encountered a significant hurdle. In 2018, Sosei Heptares and Allergan voluntarily suspended the Phase 2 clinical trials (including NCT03456349)[4][14]. This decision was driven by an unexpected toxicity signal—specifically, neoplastic findings (cancer) observed in a long-term non-human primate (NHP) toxicology study[4]. This event underscores the critical nature of cross-species chronic toxicity testing in drug development, as these neoplastic changes were not observed in earlier rodent models or the ~310 human subjects treated up to that point[4].
References
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PubChem. "Revosimeline | C18H29N3O3 | CID 133082878". U.S. National Library of Medicine. URL:[Link]
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ClinicalTrials.gov. "Multi-centre Study of HTL0018318 in Patients as an add-on to Standard-of-care (NCT03456349)". U.S. National Library of Medicine. URL:[Link]
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Bakker, C., et al. "Safety, pharmacokinetics and exploratory pro-cognitive effects of HTL0018318, a selective M1 receptor agonist, in healthy younger adult and elderly subjects: a multiple ascending dose study." Alzheimer's Research & Therapy (2021). PMC8060293. URL:[Link]
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PMLiVE. "Tox trouble stalls Sosei/Allergan Alzheimer's drug". PMLiVE (2018). URL:[Link]
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